molecular formula C25H23N3O4 B2535884 3-(4-methoxybenzyl)-N-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892275-32-0

3-(4-methoxybenzyl)-N-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2535884
CAS RN: 892275-32-0
M. Wt: 429.476
InChI Key: WSHQWLZZYHROJE-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-N-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H23N3O4 and its molecular weight is 429.476. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxybenzyl)-N-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxybenzyl)-N-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Studies on similar quinazoline and isoquinoline derivatives have explored their potential in medicinal chemistry, particularly focusing on ligand binding to receptors and enzyme inhibition. For instance, methoxylated tetrahydroisoquinolinium derivatives have been synthesized and evaluated for their affinity for apamin-sensitive binding sites, indicating the relevance of such structures in designing ligands for specific receptors (Graulich et al., 2006). Furthermore, compounds like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of rhein, show the modification potential of tetrahydroquinazoline derivatives for improved systemic exposure, suggesting their application in drug development (Owton et al., 1995).

Enzyme Inhibition

Quinazoline derivatives have been synthesized for their potential as enzyme inhibitors, offering therapeutic targets for various diseases. One study synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, exhibiting COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). These findings highlight the potential of quinazoline derivatives in creating new therapeutic agents.

Synthesis of Heterocyclic Compounds

The structural complexity of quinazoline derivatives makes them valuable in the synthesis of heterocyclic compounds. Research has demonstrated the conversion of carboxylic acids to carboxamides to synthesize tetrahydroisoquinoline alkaloid structures, showcasing the versatility of these compounds in synthetic organic chemistry (Nery et al., 2003). Another study focused on the synthesis of 4-chloro-7-methoxy-6-pivalamidoquinazoline, further illustrating the potential for creating novel functionalized quinazoline entities with potential antitumor activities (Sha Yao-wu, 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxybenzyl)-N-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 4-methoxybenzaldehyde with 4-methylbenzylamine to form the corresponding imine, which is then cyclized with anthranilic acid to form the tetrahydroquinazoline ring. The resulting compound is then acylated with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid chloride to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "4-methylbenzylamine", "anthranilic acid", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 4-methylbenzylamine in the presence of a catalyst to form the corresponding imine.", "Step 2: Cyclization of the imine with anthranilic acid in the presence of a dehydrating agent to form the tetrahydroquinazoline ring.", "Step 3: Acylation of the tetrahydroquinazoline with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid chloride in the presence of a base to form the final product." ] }

CAS RN

892275-32-0

Product Name

3-(4-methoxybenzyl)-N-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Molecular Formula

C25H23N3O4

Molecular Weight

429.476

IUPAC Name

3-[(4-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H23N3O4/c1-16-3-5-17(6-4-16)14-26-23(29)19-9-12-21-22(13-19)27-25(31)28(24(21)30)15-18-7-10-20(32-2)11-8-18/h3-13H,14-15H2,1-2H3,(H,26,29)(H,27,31)

InChI Key

WSHQWLZZYHROJE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)OC

solubility

not available

Origin of Product

United States

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